8-Nitro-1H-3-benzazepin-2-amine

Description

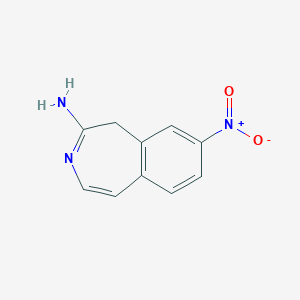

8-Nitro-1H-3-benzazepin-2-amine is a benzazepine derivative characterized by a nitro (-NO₂) substituent at the 8-position and an amine (-NH₂) group at the 2-position of the benzazepine core. Benzazepines are heterocyclic compounds with a seven-membered azepine ring fused to a benzene ring.

Properties

CAS No. |

93516-80-4 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

8-nitro-1H-3-benzazepin-2-amine |

InChI |

InChI=1S/C10H9N3O2/c11-10-6-8-5-9(13(14)15)2-1-7(8)3-4-12-10/h1-5H,6H2,(H2,11,12) |

InChI Key |

VLDISRKUXLDOMW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C=CN=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1H-3-benzazepin-2-amine typically involves the nitration of a benzazepine precursor followed by amination. One common method includes the nitration of 1H-3-benzazepin-2-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Reduction: 8-Amino-1H-3-benzazepin-2-amine.

Substitution: Various substituted benzazepine derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Nitro-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The pharmacological profile of benzazepines is highly sensitive to substituent variations. Below is a comparative analysis of 8-nitro-1H-3-benzazepin-2-amine with structurally related compounds from the NIH database ():

| Compound ID | Substituents/Modifications | Key Functional Groups | Potential Pharmacological Targets |

|---|---|---|---|

| This compound | Nitro at C8, amine at C2 | -NO₂, -NH₂ | Dopamine D1/D2 receptors (hypothesized) |

| NIH 8310 | 3-Allyl, 7-methoxy | -OCH₃, allyl group | Opioid receptors |

| NIH 8366 | 3-(p-Aminophenethyl), 7-methoxy | -OCH₃, -NH₂ (aromatic) | Serotonin transporters |

| NIH 8684 | Cyclopropylmethyl, ethyl, hydroxyl | -OH, cyclopropylmethyl | μ-opioid receptor antagonists |

| NIH 8714 | 4-(p-Chlorophenyl), 4-hydroxy, piperidine butyramide | -Cl, -OH, piperidine | Sigma receptors |

Key Observations :

- Amine Position : The primary amine at C2 may enhance solubility and hydrogen-bonding interactions, contrasting with tertiary amines or aromatic amines in NIH 8366 or NIH 8713.

- Ring Substitutions : Unlike NIH 8714, which features a piperidine butyramide side chain, the simpler benzazepine core of this compound suggests a more direct interaction with CNS receptors without steric hindrance .

Pharmacological Hypotheses

- Dopamine Receptor Affinity : The nitro and amine groups may mimic structural motifs in dopamine agonists (e.g., apomorphine), though potency would depend on spatial orientation.

- Metabolic Stability : The nitro group could confer resistance to oxidative metabolism compared to hydroxylated analogs like NIH 8684 or NIH 8714.

Biological Activity

8-Nitro-1H-3-benzazepin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Molecular Formula : C9H9N3O

Molecular Weight : 175.19 g/mol

CAS Number : 93516-80-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to enhance the electrophilicity of the compound, allowing it to participate in nucleophilic attacks and form covalent bonds with biological macromolecules. This property is crucial for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

Anticancer Activity

Research has demonstrated that derivatives of benzazepines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Notably, these compounds were effective at low micromolar concentrations, indicating a potent anticancer activity .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins, thereby alleviating symptoms associated with inflammatory diseases .

Study 1: Anticancer Properties

A study investigating the anticancer effects of benzazepine derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized a panel from the National Cancer Institute (NCI) and reported antiproliferative activity in the single-digit micromolar range across multiple cell lines .

Study 2: Enzyme Interaction

In another research effort, the interaction between this compound and COX enzymes was analyzed. The results indicated that this compound could effectively inhibit COX activity in vitro, suggesting its potential use as an anti-inflammatory agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.